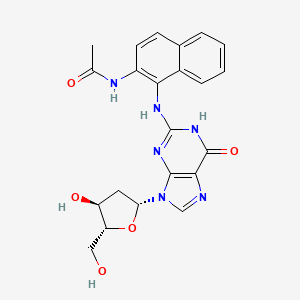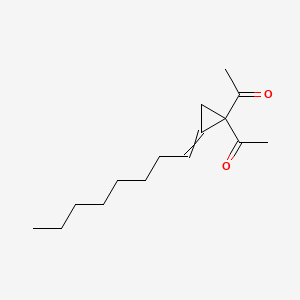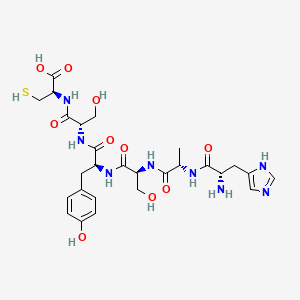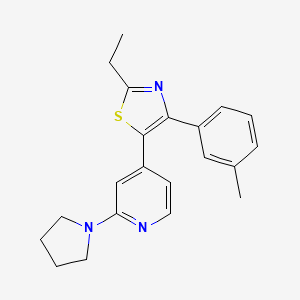![molecular formula C21H27N3O B14234815 4-[7-(4,5-Dihydro-1,3-oxazol-2-yl)heptyl]-4'-methyl-2,2'-bipyridine CAS No. 497930-35-5](/img/structure/B14234815.png)
4-[7-(4,5-Dihydro-1,3-oxazol-2-yl)heptyl]-4'-methyl-2,2'-bipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[7-(4,5-Dihydro-1,3-oxazol-2-yl)heptyl]-4’-methyl-2,2’-bipyridine is a complex organic compound that features a bipyridine core with a heptyl chain substituted with a dihydro-1,3-oxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[7-(4,5-Dihydro-1,3-oxazol-2-yl)heptyl]-4’-methyl-2,2’-bipyridine typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-[7-(4,5-Dihydro-1,3-oxazol-2-yl)heptyl]-4’-methyl-2,2’-bipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring or other functional groups.
Substitution: The bipyridine core and the heptyl chain can undergo substitution reactions with suitable reagents[4][4].
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce new functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
4-[7-(4,5-Dihydro-1,3-oxazol-2-yl)heptyl]-4’-methyl-2,2’-bipyridine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the synthesis of advanced materials and as a building block for complex organic molecules
Wirkmechanismus
The mechanism of action of 4-[7-(4,5-Dihydro-1,3-oxazol-2-yl)heptyl]-4’-methyl-2,2’-bipyridine involves its interaction with specific molecular targets. The bipyridine core can coordinate with metal ions, while the oxazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4,5-Dihydro-1,3-oxazol-2-yl)aniline
- 2-Isopropenyl-2-oxazoline
- 2-Methyl-2-oxazoline
- 2-Phenyl-2-oxazoline
Uniqueness
4-[7-(4,5-Dihydro-1,3-oxazol-2-yl)heptyl]-4’-methyl-2,2’-bipyridine is unique due to its combination of a bipyridine core with a heptyl chain and an oxazole ring. This structural arrangement provides distinct chemical and biological properties that are not found in other similar compounds .
Eigenschaften
CAS-Nummer |
497930-35-5 |
|---|---|
Molekularformel |
C21H27N3O |
Molekulargewicht |
337.5 g/mol |
IUPAC-Name |
2-[7-[2-(4-methylpyridin-2-yl)pyridin-4-yl]heptyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C21H27N3O/c1-17-9-11-22-19(15-17)20-16-18(10-12-23-20)7-5-3-2-4-6-8-21-24-13-14-25-21/h9-12,15-16H,2-8,13-14H2,1H3 |
InChI-Schlüssel |
KCAZQONQKZDFDN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC=C1)C2=NC=CC(=C2)CCCCCCCC3=NCCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-{[2-(Ethoxycarbonyl)prop-2-en-1-yl]oxy}ethyl)phosphonic acid](/img/structure/B14234758.png)


![Methyl 4-[3-(trichlorosilyl)propoxy]benzoate](/img/structure/B14234776.png)


![2,2'-[2,5-Bis(hexyloxy)-1,4-phenylene]bis(1,3,2-dioxaborinane)](/img/structure/B14234785.png)

![[2-(4-Methoxyphenyl)-1,3-dioxan-5-yl]methanol](/img/structure/B14234794.png)
![Oxepino[3,2-D]pyrimidine](/img/structure/B14234795.png)
![1,2,3,4,5-pentakis-phenyl-6-[4-(2-phenylethynyl)phenyl]benzene](/img/structure/B14234802.png)
![1,3-Pentanediol, 2-[(2S)-2-methylbutyl]-, (2S,3R)-](/img/structure/B14234806.png)

![9-[2-(Hydroxymethyl)phenyl]-3,3-dimethyl-1,5-dioxaspiro[5.5]undecan-9-ol](/img/structure/B14234830.png)
